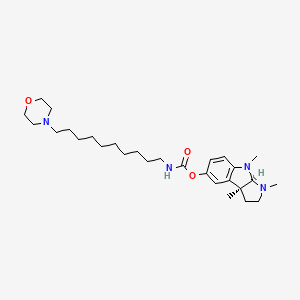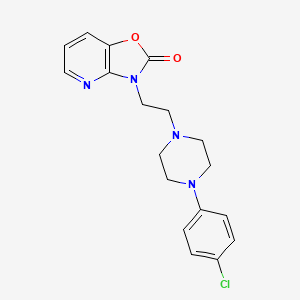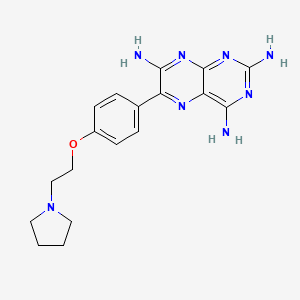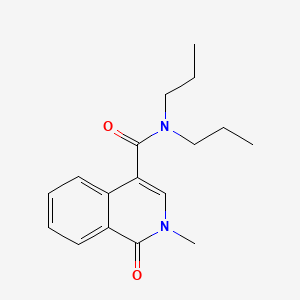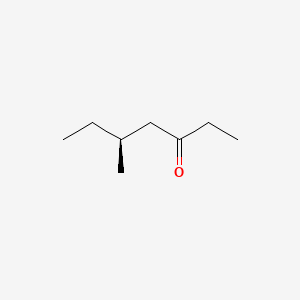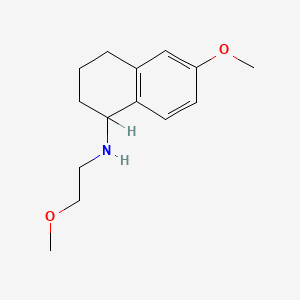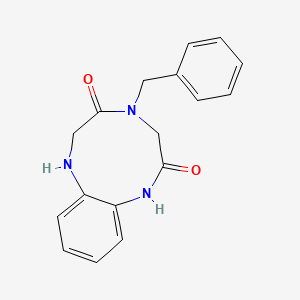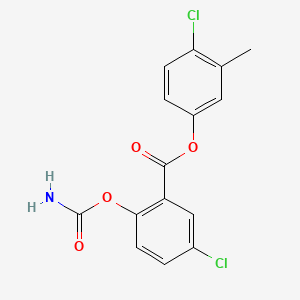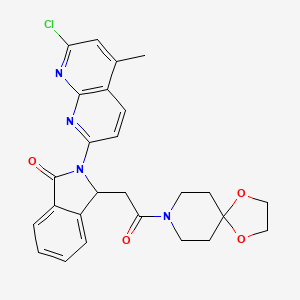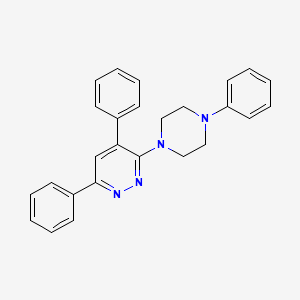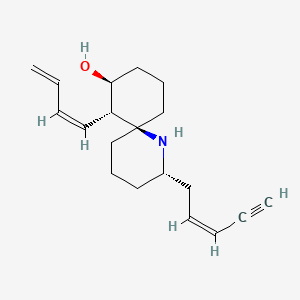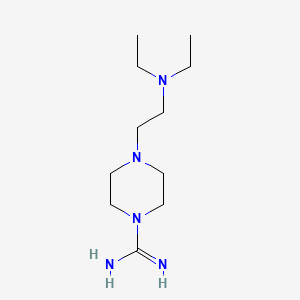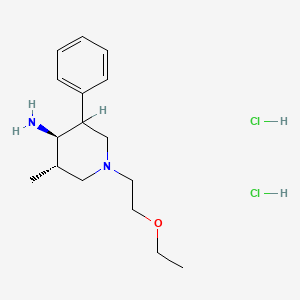
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with ethoxyethyl, methyl, and phenyl groups. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with 2-ethoxyethyl bromide, followed by the introduction of a methyl group through a Friedel-Crafts alkylation. The phenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound into various reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the ethoxyethyl or phenyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of receptor-ligand interactions and the effects of structural modifications on biological activity.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs targeting specific receptors or enzymes. Studies may focus on its pharmacokinetics, pharmacodynamics, and potential efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its applications may include the manufacture of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific biological context.
Comparison with Similar Compounds
- trans-1-(2-Methoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride
- trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine hydrochloride
- trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine
Comparison: Compared to similar compounds, trans-1-(2-Ethoxyethyl)-3-methyl-N-phenyl-4-piperidinamine dihydrochloride exhibits unique properties due to the presence of the dihydrochloride salt form. This form enhances its solubility and stability, making it more suitable for certain applications. Additionally, the specific substitution pattern on the piperidine ring can influence its biological activity and chemical reactivity, distinguishing it from other related compounds.
Properties
CAS No. |
126810-21-7 |
|---|---|
Molecular Formula |
C16H28Cl2N2O |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
(3S,4R)-1-(2-ethoxyethyl)-3-methyl-5-phenylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-3-19-10-9-18-11-13(2)16(17)15(12-18)14-7-5-4-6-8-14;;/h4-8,13,15-16H,3,9-12,17H2,1-2H3;2*1H/t13-,15?,16+;;/m0../s1 |
InChI Key |
AXRRJQOMGYCFPJ-YORMZRPGSA-N |
Isomeric SMILES |
CCOCCN1C[C@@H]([C@H](C(C1)C2=CC=CC=C2)N)C.Cl.Cl |
Canonical SMILES |
CCOCCN1CC(C(C(C1)C2=CC=CC=C2)N)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


